molecular formula C14H20ClN3O3 B12577052 2-piperazin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate CAS No. 307973-17-7

2-piperazin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate

Cat. No.: B12577052
CAS No.: 307973-17-7
M. Wt: 313.78 g/mol
InChI Key: STXPSWHCNHJFSS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperazin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate typically involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with 2-piperazin-1-ylethanol under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-piperazin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-piperazin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate has several scientific research applications, including:

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: It is employed in the synthesis of various chemical intermediates and active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 2-piperazin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate
  • 2-piperazin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological and chemical properties. Its piperazine moiety and substituted benzoate group contribute to its versatility in various applications.

Properties

CAS No.

307973-17-7

Molecular Formula

C14H20ClN3O3

Molecular Weight

313.78 g/mol

IUPAC Name

2-piperazin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate

InChI

InChI=1S/C14H20ClN3O3/c1-20-13-9-12(16)11(15)8-10(13)14(19)21-7-6-18-4-2-17-3-5-18/h8-9,17H,2-7,16H2,1H3

InChI Key

STXPSWHCNHJFSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OCCN2CCNCC2)Cl)N

Origin of Product

United States

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